molecular formula C11H17N3O2 B1374853 tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 1234710-02-1

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No.: B1374853
CAS No.: 1234710-02-1
M. Wt: 223.27 g/mol
InChI Key: MYJQGRRBPAEGGW-UHFFFAOYSA-N
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Description

“tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate” is a chemical compound with the formula C11H17N3O2 . It is a light yellow solid .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ammonia and glyoxal . The reaction is carried out at 0°C for 10 minutes, after which the mixture is allowed to warm to 26°C and stirred for 14 hours . The aqueous layers are then extracted with CH2Cl2, and the combined organic phase is dried over Na2SO4, filtered, and concentrated under reduced pressure . The residue is purified by silica gel chromatography eluting with 70% EtOAc in hexane to afford the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its preparation from tert-butyl 3-formylazetidine-1-carboxylate and its subsequent reactions with boron trifluoride diethyl etherate and trifluoroacetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (223.27), its appearance as a light yellow solid, and its solubility in various solvents .

Scientific Research Applications

Cycloaddition Reactions

  • tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate and its derivatives are used in cycloaddition reactions. For example, silylmethyl-substituted aziridine and azetidine are used in formal [3 + 2] and [4 + 2] cycloaddition reactions to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine (Yadav & Sriramurthy, 2005).

Structural Studies and Crystallography

  • Carbamate derivatives of tert-butyl azetidine, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have been synthesized and structurally characterized. These compounds are significant in understanding molecular interactions and crystal packing, showcasing the interplay of hydrogen bonds in crystallography (Das et al., 2016).

Synthesis of Fungicidal Compounds

  • tert-Butyl azetidine-based compounds are utilized in the synthesis of fungicides. A method has been developed for synthesizing substituted 1-(1H-imidazole-4-yl)-1H-1,2,3-triazoles, which exhibit fungicidal activity against a range of phytopathogenic fungi (Dubovis et al., 2017).

Amino Acid Derivatives

  • Enantiopure 3-substituted azetidine-2-carboxylic acids, important in peptide research, are synthesized from tert-butyl azetidine derivatives. These compounds are valuable for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Heterocyclic Amino Acid Synthesis

  • tert-Butyl azetidine compounds are involved in the synthesis of novel heterocyclic amino acids, like Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, confirming their structure through various spectroscopic techniques (Dzedulionytė et al., 2021).

Luminescent Sensors

  • Imidazole derivatives, including those with tert-butyl groups, are developed as luminescent sensors for detecting ions like cyanide and mercury. These sensors exhibit reversible sensing capabilities, making them significant in environmental and analytical chemistry (Emandi, Flanagan, & Senge, 2018).

Intermediate in Chemical Synthesis

  • tert-Butyl azetidine derivatives serve as intermediates in synthesizing more complex molecules. They play a crucial role in the synthesis route of target molecules like mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).

Safety and Hazards

The safety and hazards associated with “tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate” include the need for precautionary measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGRRBPAEGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729340
Record name tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234710-02-1
Record name 1,1-Dimethylethyl 3-(1H-imidazol-2-yl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234710-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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